![molecular formula C14H11BrN2O2 B3857144 4-bromo-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B3857144.png)
4-bromo-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide
Overview
Description
4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom attached to a benzene ring, a furan ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzohydrazide and 3-(furan-2-yl)prop-2-enal.
Condensation Reaction: The 4-bromobenzohydrazide is reacted with 3-(furan-2-yl)prop-2-enal in the presence of an acid catalyst, such as acetic acid, under reflux conditions. This reaction leads to the formation of the desired hydrazone compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure 4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines. Substitution reactions can result in various substituted benzohydrazides.
Scientific Research Applications
4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(1Z,2E)-3-(thiophen-2-yl)prop-2-en-1-ylidene]benzohydrazide
- 4-bromo-N’-[(1Z,2E)-3-(pyridin-2-yl)prop-2-en-1-ylidene]benzohydrazide
- 4-bromo-N’-[(1Z,2E)-3-(phenyl)prop-2-en-1-ylidene]benzohydrazide
Uniqueness
4-bromo-N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-7-5-11(6-8-12)14(18)17-16-9-1-3-13-4-2-10-19-13/h1-10H,(H,17,18)/b3-1+,16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRIWYPMZDZCQJ-JWWOBIEHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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